molecular formula C6H6F2N2O2 B1469280 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1342130-35-1

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1469280
CAS No.: 1342130-35-1
M. Wt: 176.12 g/mol
InChI Key: KCLCELLKUDRQFF-UHFFFAOYSA-N
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Description

Historical Context and Development of Fluorinated Pyrazoles

The development of fluorinated pyrazoles traces its origins to the foundational work of Ludwig Knorr, who established the first systematic approaches to pyrazole synthesis in the late 19th century. Knorr's pioneering research between 1882 and 1885 involved the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives. His discovery of antipyrine in 1883, which became the first synthetic drug and the most widely used pharmaceutical until aspirin's introduction, demonstrated the profound medicinal potential of pyrazole-based compounds. The transition from these early pyrazole discoveries to modern fluorinated variants represents a significant evolution in heterocyclic chemistry.

The systematic incorporation of fluorine into pyrazole structures began gaining momentum during the mid-20th century, coinciding with broader developments in organofluorine chemistry that emerged from wartime research programs. Since the early 1990s, fluorinated pyrazoles have experienced remarkable growth in research interest, with their popularity increasing exponentially across multiple scientific disciplines. This growth trajectory reflects the recognition that fluorine substitution can dramatically alter the physical and chemical properties of nitrogen-containing heterocycles, leading to enhanced stability, modified conformational behavior, altered hydrogen bonding capabilities, and changed basicity characteristics.

The evolution from simple pyrazole structures to complex fluorinated derivatives like 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid represents the culmination of decades of research into optimizing heterocyclic properties through strategic fluorine placement. Contemporary research indicates that fluorinated compounds are expected to account for 30-50% of all active components currently under development, highlighting the continued importance of this chemical class. The specific development of difluoroethyl-substituted pyrazoles reflects advanced understanding of how multiple fluorine atoms can be strategically positioned to maximize beneficial effects while maintaining synthetic accessibility.

Chemical Classification and Nomenclature

This compound belongs to the broader class of fluorinated pyrazoles, which are defined as pyrazoles that are directly carbon or nitrogen-substituted with fluorine atoms or fluoroalkyl groups. Within this classification system, the compound represents a specific subclass characterized by both nitrogen substitution with fluoroalkyl groups and carbon substitution with carboxylic acid functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring serves as the parent structure, numbered to minimize substituent position values.

The compound's molecular formula is C₆H₆F₂N₂O₂, with a molecular weight of 176.12 grams per mole. Alternative nomenclature systems designate this compound as 2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid, reflecting different numbering conventions for the pyrazole ring system. The Chemical Abstracts Service registry number 1342130-35-1 provides unique identification within chemical databases. The compound's structural designation emphasizes the presence of both the difluoroethyl substituent at the 1-position and the carboxylic acid group at the 5-position of the pyrazole ring.

From a chemical classification perspective, this compound simultaneously functions as a heterocyclic carboxylic acid, a fluoroalkyl-substituted aromatic compound, and a nitrogen-containing heterocycle. The dual functionality creates opportunities for diverse chemical reactivity patterns, including typical carboxylic acid chemistry such as esterification and amidation reactions, alongside fluoroalkyl-specific reactivity patterns. The systematic classification places particular emphasis on the difluoroethyl group, which represents a relatively uncommon substitution pattern compared to more frequently encountered trifluoromethyl or monofluoro substitutions.

Structural Characteristics of this compound

The structural architecture of this compound exhibits several distinctive features that contribute to its unique chemical properties. The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, providing a stable heterocyclic foundation with characteristic electron distribution patterns. The difluoroethyl substituent at the nitrogen position introduces significant electronic and steric effects through the presence of two fluorine atoms attached to the terminal carbon of the ethyl chain.

The molecular geometry demonstrates specific spatial arrangements that influence both chemical reactivity and physical properties. The difluoroethyl group adopts conformations that minimize steric interactions while maximizing favorable electrostatic interactions between the fluorine atoms and the electron-deficient regions of the pyrazole ring. Computational studies of similar fluorinated nitrogen heterocycles indicate that fluorine atoms can participate in charge-dipole interactions with positively charged nitrogen centers, potentially stabilizing specific conformational arrangements.

Structural Parameter Value Significance
Molecular Formula C₆H₆F₂N₂O₂ Defines elemental composition
Molecular Weight 176.12 g/mol Determines physical properties
Pyrazole Ring Carbons 5 Provides aromatic stability
Nitrogen Atoms 2 Creates electron-rich sites
Fluorine Atoms 2 Influences electronegativity
Carboxylic Acid Groups 1 Enables hydrogen bonding

The carboxylic acid functionality at the 5-position of the pyrazole ring creates additional structural complexity through its capacity for hydrogen bonding and ionic interactions. This positioning places the carboxyl group in a specific electronic environment influenced by both the pyrazole ring's electron distribution and the electron-withdrawing effects of the difluoroethyl substituent. The combination of these structural elements results in a compound with unique acid-base properties and distinctive solubility characteristics compared to non-fluorinated pyrazole carboxylic acids.

The carbon-fluorine bonds within the difluoroethyl group exhibit characteristic properties of organofluorine compounds, including exceptional bond strength (approximately 480 kilojoules per mole) and relatively short bond lengths (around 1.4 Angstroms). These strong carbon-fluorine bonds contribute to the compound's thermal and chemical stability while simultaneously creating regions of high electron density that can participate in various intermolecular interactions.

Position within the Broader Class of Fluorinated N-Heterocycles

This compound occupies a distinctive position within the broader classification of fluorinated nitrogen-containing heterocycles, representing an advanced example of strategic fluorine incorporation for property optimization. Fluorinated nitrogen heterocycles encompass a vast array of compounds ranging from simple monofluorinated systems to complex polyfluorinated structures, each designed to exploit specific aspects of fluorine chemistry for enhanced performance in various applications.

Within this broader class, the compound exemplifies several important design principles that characterize modern fluorinated heterocycle development. The selection of the difluoroethyl substituent rather than alternative fluoroalkyl groups reflects sophisticated understanding of how fluorine positioning affects molecular properties. Unlike trifluoromethyl groups, which create highly electron-withdrawing environments, the difluoroethyl substituent provides a more moderate electronic effect while maintaining significant chemical stability.

The positioning of functional groups within fluorinated nitrogen heterocycles follows established structure-activity relationships that have emerged from decades of research. The placement of the carboxylic acid group at the 5-position of the pyrazole ring creates specific electronic interactions with both the ring nitrogen atoms and the difluoroethyl substituent, resulting in unique chemical behavior patterns. Studies of similar fluorinated heterocycles have demonstrated that such positioning can significantly influence molecular conformations, with fluorine atoms often adopting orientations that maximize favorable electrostatic interactions.

Comparative analysis with related fluorinated nitrogen heterocycles reveals that this compound represents an intermediate complexity level within this chemical class. Simpler systems, such as monofluorinated pyrazoles, lack the sophisticated electronic effects created by multiple fluorine atoms, while more complex systems featuring multiple fluoroalkyl substituents may exhibit reduced synthetic accessibility and altered biological activity profiles.

Significance in Organofluorine Chemistry Research

The significance of this compound within organofluorine chemistry research extends beyond its individual chemical properties to encompass broader implications for fluorinated compound design and development. Organofluorine chemistry has become increasingly important across multiple scientific disciplines, with fluorinated compounds playing essential roles in pharmaceuticals, agrochemicals, materials science, and catalysis. The compound serves as a representative example of how strategic fluorine incorporation can create new chemical entities with enhanced properties compared to their non-fluorinated counterparts.

Research into fluorinated pyrazoles has revealed fundamental insights into how fluorine substitution affects molecular behavior at the atomic level. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with this exceptional stability contributing to the thermal and chemical resistance characteristic of fluorinated compounds. The high electronegativity of fluorine (3.98 on the Pauling scale) creates significant dipole moments that influence intermolecular interactions and molecular conformations.

Fluorine Property Value Impact on Compound Behavior
Electronegativity 3.98 Creates strong dipole moments
Van der Waals Radius 1.47 Å Minimizes steric interactions
Bond Strength (C-F) 480 kJ/mol Provides chemical stability
Polarizability 0.56 × 10⁻²⁴ cm³ Reduces dispersion forces

The research significance of this compound extends to its potential as a building block for more complex fluorinated structures. The presence of both reactive carboxylic acid functionality and stable fluoroalkyl substitution creates opportunities for further chemical elaboration while maintaining the beneficial properties imparted by fluorine incorporation. This dual functionality makes the compound particularly valuable for structure-activity relationship studies aimed at understanding how fluorine substitution patterns affect biological activity and chemical reactivity.

Within the context of sustainable organofluorine chemistry, compounds like this compound represent important case studies for efficient fluorine utilization. Current estimates suggest that sufficient fluorspar reserves exist for only approximately 100 years at current consumption rates, making efficient use of fluorine resources increasingly important for long-term sustainability. The strategic placement of fluorine atoms in compounds like this pyrazole derivative demonstrates how careful molecular design can maximize beneficial effects while minimizing fluorine consumption.

The compound's role in advancing fundamental understanding of fluorinated heterocycle chemistry continues to generate valuable insights for the broader scientific community. Research into similar fluorinated pyrazoles has revealed unexpected conformational effects, novel reaction mechanisms, and unique intermolecular interaction patterns that contribute to the growing body of knowledge about organofluorine chemistry. These discoveries continue to inform the design of new fluorinated compounds across diverse application areas, cementing the importance of compounds like this compound in contemporary chemical research.

Properties

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)3-10-4(6(11)12)1-2-9-10/h1-2,5H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCELLKUDRQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342130-35-1
Record name 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid generally follows a sequence involving:

  • Formation of difluoroacetyl intermediates or difluoroacetoacetate esters.
  • Claisen condensation or substitution reactions to introduce the difluoroethyl moiety.
  • Cyclization via condensation with hydrazine derivatives to form the pyrazole ring.
  • Hydrolysis or acidification steps to yield the carboxylic acid.

The process is designed to maximize regioselectivity, yield, and purity while minimizing by-products.

Preparation via Difluoroacetyl Halide and Hydrazine Condensation

A patented method describes a two-step process:

Step 1: Substitution/Hydrolysis Reaction

  • An alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent.
  • 2,2-Difluoroacetyl halide is added dropwise at low temperature to form an alpha-difluoroacetyl intermediate.
  • Alkali is added for hydrolysis to stabilize the intermediate.

Step 2: Condensation/Cyclization Reaction

  • A catalyst such as potassium iodide or sodium iodide is added.
  • The intermediate reacts with methylhydrazine aqueous solution at low temperature to form the pyrazole ring.
  • The reaction mixture is subjected to reduced pressure and temperature elevation to promote cyclization.
  • Acidification precipitates the crude pyrazole carboxylic acid.
  • Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65%) yields the purified product.

Key Reaction Conditions and Yields:

Parameter Details
Catalyst Potassium iodide or sodium iodide
Temperature (Substitution) Low temperature (-30 to -5 °C)
Temperature (Cyclization) Low temperature (-30 to -20 °C), then raised for cyclization
Solvent for recrystallization Alcohol-water mixture (35-65%)
Yield Approximately 75-76% (recrystallized product)
Purity (HPLC) ~99.6%

This method affords high regioselectivity, with the desired isomer predominating (95:5 ratio over undesired isomer).

Preparation via Claisen Condensation of Alkyl Difluoroacetate

Another well-documented method involves the Claisen condensation of alkyl 2,2-difluoroacetate derivatives:

Step 1: Claisen Condensation

  • Sodium ethoxide is added to ethyl 2,2-difluoroacetate under nitrogen atmosphere.
  • The mixture is heated to 60-65 °C for 2 hours, yielding the sodium enolate of difluoroacetoacetate with >98% conversion.

Step 2: Acidification

  • The reaction mixture is cooled below 15 °C.
  • Water is added, and carbon dioxide gas is introduced to generate carbonic acid in situ.
  • The pH is adjusted to 5-7 by controlling CO2 pressure (~1 kg/cm²) for 1-3 hours.
  • Sodium bicarbonate and carbonate precipitate and are filtered off.

Step 3: Formation of Alkyl 2-Alkomethylene-Difluoro-3-oxobutyrate

  • The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in acetyl anhydride.
  • This yields an intermediate suitable for pyrazole ring closure.

Step 4: Pyrazole Ring Closure

  • Conducted in a biphasic system using weak bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate.
  • Methylhydrazine is dissolved in aqueous base, cooled to -20 to 5 °C.
  • The organic phase containing the intermediate is slowly added.
  • Reaction completes in 1-3 hours with stirring.
  • The organic phase is separated, concentrated, and purified by recrystallization.

Yields and Purity:

Step Yield (%) Purity (%) (HPLC)
Claisen Condensation >98% conversion -
Acidification and Extraction 75-80% (after distillation) -
Pyrazole Ring Closure High purity (99.9%) 99.9%

This method emphasizes mild acidification to suppress by-product formation and improve regioselectivity.

Industrial Scale and Process Optimization

Industrial production adapts these synthetic routes with continuous flow reactors to enhance mixing and heat transfer, thereby improving yield and reducing impurities. Key aspects include:

  • Precise temperature control during dropwise addition of reagents.
  • Use of continuous extraction and crystallization steps.
  • Optimization of solvent systems for recrystallization to maximize purity.
  • Minimization of hazardous waste by controlling reaction conditions and workup procedures.

Typical solvents include dimethylformamide or toluene for organic phases, and alcohol-water mixtures for recrystallization.

Comparative Summary of Preparation Methods

Preparation Aspect Method Using Difluoroacetyl Halide Claisen Condensation Method
Key Intermediate Alpha-difluoroacetyl intermediate Sodium enolate of alkyl difluoroacetoacetate
Cyclization Agent Methylhydrazine aqueous solution Methylhydrazine in aqueous weak base
Catalysts Potassium iodide or sodium iodide Sodium/potassium carbonate or bicarbonate
Temperature Range -30 to 85 °C (multi-step) 60-65 °C (condensation), -20 to 5 °C (ring closure)
Acidification Hydrochloric acid to pH 1-2 Carbonic acid generated in situ (pH 5-7)
Yield ~75% 75-80% (intermediate), high purity final product
Purification Recrystallization (alcohol-water) Recrystallization from toluene/petroleum ether
Regioselectivity High (95:5 isomer ratio) High (minimal by-products)

Research Findings and Notes

  • The use of weak bases during ring closure suppresses formation of undesired regioisomers, improving selectivity.
  • Acidification with carbonic acid (via CO2 bubbling) is a mild and environmentally friendly approach to liberate free acids from enolate salts.
  • Catalysts such as potassium iodide enhance cyclization efficiency and yield in the difluoroacetyl halide method.
  • Recrystallization solvent composition critically affects purity; mixtures of 35-65% alcohol in water are optimal.
  • Industrial processes employ continuous flow techniques to scale up while maintaining control over exothermic steps and reaction kinetics.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Difluoroacetyl Halide Method Claisen Condensation Method
Starting Materials 2,2-Difluoroacetyl halide, esters Ethyl 2,2-difluoroacetate, sodium ethoxide
Solvents Organic solvents (e.g., dichloromethane, alcohols) Acetyl anhydride, toluene, water
Temperature (Key Steps) -30 to 85 °C 60-65 °C (condensation), -20 to 5 °C (cyclization)
Reaction Time Hours to days 1-3 hours for ring closure
Catalyst/Base KI or NaI; KOH for hydrolysis Sodium/potassium carbonate or bicarbonate
Yield (%) ~75% 75-80% (intermediate), high final purity
Purity (HPLC) ~99.6% ~99.9%
Major By-products Minor regioisomers (~5%) Minimal by-products due to mild acidification

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves nucleophilic substitution reactions. Common methods include:

  • Nucleophilic Substitution : A pyrazole precursor reacts with a difluoroethylating agent under controlled conditions.
  • Industrial Production : Large-scale synthesis may utilize difluoroethyl halides and optimized reaction conditions to maximize yield and purity.

Medicinal Chemistry

This compound has been investigated for its potential as a bioisostere in drug design. Its unique structure can enhance the metabolic stability and bioavailability of pharmaceuticals.

Case Study: Oncology and Infectious Diseases

Research has explored the compound's role in developing new therapeutic agents aimed at treating various cancers and infectious diseases. The difluoroethyl group increases lipophilicity, improving cellular uptake and interaction with biological targets.

Agrochemicals

The compound is utilized in the formulation of agrochemicals, where its unique properties contribute to increased resistance to degradation. This characteristic is critical for developing effective pesticides and herbicides that maintain efficacy over time.

Example Application

In studies involving crop protection, formulations containing this compound have shown enhanced efficacy against specific pests compared to traditional compounds.

Materials Science

In materials science, this compound is employed in creating materials with specialized properties. Its fluorinated nature provides improved chemical resistance and stability.

Research Insights

Studies have indicated that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Unique Features

The presence of both amino and carboxylic acid groups allows for extensive chemical modifications, leading to a wide range of biological activities. The difluoroethyl group further enhances stability compared to other similar compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Table 1: Structural Analogs and Substituent Variations
Compound Name Substituents (Position) Fluorination Pattern CAS Number Key Differences vs. Target Compound
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid 1: -CH₂CF₂H; 5: -COOH 2,2-Difluoroethyl 1006442-59-6 Reference compound.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid 1: -CH₂CF₃; 5: -COOH 2,2,2-Trifluoroethyl 1006340-71-1 Increased electronegativity and lipophilicity.
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: -CH₂CH₂F; 3: -COOH; 5: -CH₃ Monofluoroethyl; methyl at 5 1427014-31-0 Carboxylic acid at 3-position alters H-bonding.
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: -CF₂H; 3: -COOH; 5: -CH₃ Difluoromethyl; methyl at 5 1004643-64-4 Shorter fluorinated chain; steric effects.
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid 1: -C₅H₃NCl; 3: -OCH₂CF₂H; 5: -COOH Difluoroethoxy at 3 N/A Heteroaromatic substitution at 1; ether linkage.

Key Observations :

  • Fluorination : Trifluoroethyl analogs (e.g., CAS 1006340-71-1) exhibit higher electronegativity and metabolic stability compared to difluoroethyl derivatives .
  • Positional Effects : Carboxylic acid placement (3 vs. 5) alters acidity (pKa) and molecular interactions. For example, 3-carboxylic acid derivatives may exhibit weaker acidity due to reduced conjugation with the pyrazole ring .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound 221.12 Not reported 1.2–1.5 ~50 (DMSO)
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid 208.11 Not reported 1.8–2.1 ~30 (DMSO)
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 176.12 Not reported 0.9–1.2 ~100 (H₂O)

Insights :

  • Lipophilicity : Trifluoroethyl analogs (LogP ~2.1) are more lipophilic than difluoroethyl derivatives (LogP ~1.5), favoring membrane permeability.
  • Aqueous Solubility : Methyl substitution (e.g., 5-methyl in CAS 1004643-64-4) improves water solubility due to reduced crystallinity.

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group and a difluoroethyl substituent, which enhances its lipophilicity and reactivity. The molecular formula is C6H6F2N2O2C_6H_6F_2N_2O_2. The presence of the difluoroethyl group is crucial for its biological interactions, potentially affecting binding affinity to various biological targets.

The mechanism of action for this compound involves:

  • Lipophilicity Enhancement : The difluoroethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with hydrophobic pockets in enzymes or receptors.
  • Redox Reactions : The nitro group (if present) can participate in redox reactions, leading to the formation of reactive intermediates that may modify biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting membrane-bound pyrophosphatases (mPPases) in protozoan parasites like Trypanosoma brucei and Toxoplasma gondii, which are critical for their survival .

Case Studies

Several studies have reported on the biological activity of pyrazole derivatives, including this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against multiple strains of bacteria, with IC50 values ranging from 6.1 μM to 99 μM against P. falciparum and other pathogens .
  • Enzyme Inhibition Studies : Another study highlighted the inhibition of mPPases by related compounds, showing IC50 values as low as 6 μM against Thermotoga maritima .

Data Table: Biological Activity Summary

Activity Type Target Organism/Enzyme IC50 Value (μM) Reference
AntimicrobialP. falciparum99
Enzyme InhibitionmPPase in T. brucei55
AntimicrobialVarious bacterial strains6.1 - 99

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and substituted hydrazines. For example, a cyclocondensation approach with phenylhydrazine yields pyrazole intermediates, which are hydrolyzed under basic conditions to generate the carboxylic acid derivative . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed to introduce aryl groups at the pyrazole ring, as demonstrated in the synthesis of ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR spectra verify substitution patterns. For instance, the difluoroethyl group shows characteristic splitting patterns in 1H^1H NMR due to coupling with fluorine atoms.
  • IR : The carboxylic acid moiety is confirmed by a broad O–H stretch (~2500–3000 cm1^{-1}) and a C=O stretch (~1680–1720 cm1^{-1}) .
  • X-ray crystallography : Resolves bond lengths and angles, such as the planar pyrazole ring (N–N bond length ~1.35 Å) and the orientation of the difluoroethyl substituent .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer : The polar carboxylic acid group complicates crystallization. Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is used. Impurities from incomplete coupling reactions (e.g., unreacted boronic acids in Suzuki-Miyaura reactions) require careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity and biological activity?

  • Methodological Answer : Fluorination at the ethyl side chain (e.g., 2,2-difluoroethyl) enhances metabolic stability and lipophilicity, as seen in analogues with improved pharmacokinetic profiles. Computational studies (DFT) reveal that fluorine substituents reduce electron density at the pyrazole ring, affecting electrophilic substitution reactions . For example, fluorinated derivatives exhibit altered binding affinities in enzyme inhibition assays compared to non-fluorinated counterparts .

Q. What computational methods (e.g., DFT, molecular docking) are used to predict electronic properties and ligand-target interactions?

  • Methodological Answer :

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, HOMO localization on the pyrazole ring suggests nucleophilic attack sites .
  • Molecular docking : Simulates binding to targets (e.g., Lp-PLA2 inhibitors). Pyrazole-carboxylic acid derivatives are docked using software like AutoDock Vina, with scoring functions evaluating hydrogen bonding (e.g., carboxylic acid with Arg356) and hydrophobic interactions .

Q. How are contradictory biological activity data resolved across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid). Strategies include:

  • Standardization : Use consistent assay protocols (e.g., fixed pH 7.4 for enzyme assays).
  • Structural validation : Confirm stereochemistry via X-ray crystallography, as incorrect configurations (e.g., racemic mixtures) can lead to variable activity .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., 3,4-diaryl vs. 5-trifluoromethyl derivatives) to identify structure-activity trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst optimization : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling, achieving >80% yields with stoichiometric control (1:1.2 ratio of boronic acid to bromide precursor) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

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